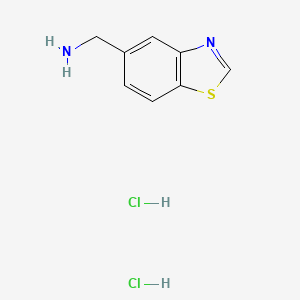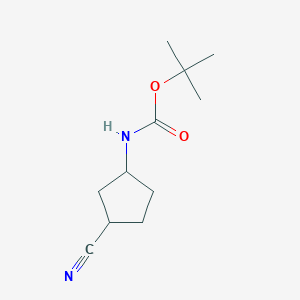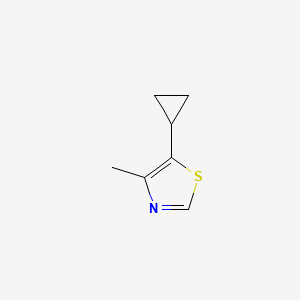
5-Cyclopropyl-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-methyl-1,3-thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-halogen-2-acetylpropyl alcohol with thioformamide can yield the desired thiazole compound. Another method involves the reaction of 2-methyl-2,3-dichloro-4,5-dihydrofuran with thioformamide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize costs. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The choice of method depends on the desired scale of production and the availability of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: MnO2, CrO3, NaOCl
Reduction: LiAlH4, NaBH4, Red-Al
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-4-methyl-1,3-thiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aromaticity and electron-rich nature of the thiazole ring allow it to participate in various biochemical reactions. For instance, it can inhibit enzymes or interact with receptors, leading to its biological effects . The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Oxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
5-Cyclopropyl-4-methyl-1,3-thiazole is unique due to its specific substitutions, which impart distinct chemical and biological properties. The cyclopropyl group adds strain and reactivity, while the methyl group influences the compound’s electronic distribution and steric effects .
Propiedades
Fórmula molecular |
C7H9NS |
|---|---|
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
5-cyclopropyl-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H9NS/c1-5-7(6-2-3-6)9-4-8-5/h4,6H,2-3H2,1H3 |
Clave InChI |
JDSDDTOPNMLUDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3aS,6aS)-1-(6-methoxyquinoline-2-carbonyl)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B13493358.png)
![2-[3-(4-aminophenyl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13493359.png)


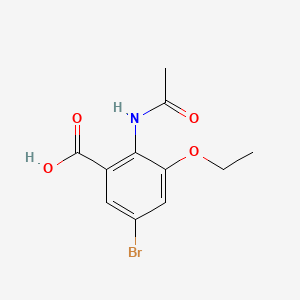
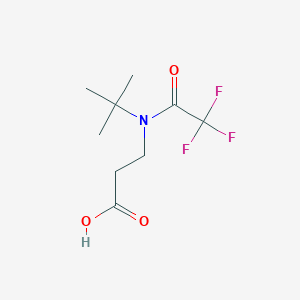
![3-Aminobicyclo[3.3.1]Nonan-9-one](/img/structure/B13493393.png)



